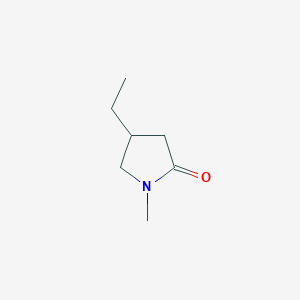
4-Ethyl-1-methylpyrrolidin-2-one
Übersicht
Beschreibung
4-Ethyl-1-methylpyrrolidin-2-one (EMP) is a cyclic amide commonly used in scientific research as a solvent, electrolyte, and reagent. It is a colorless liquid with a mild odor and is soluble in water, ethanol, and ether. EMP is widely used in the synthesis of various organic compounds and in biochemical and physiological studies due to its unique properties.
Wirkmechanismus
4-Ethyl-1-methylpyrrolidin-2-one is a polar solvent that can dissolve a wide range of organic and inorganic compounds. It has a low boiling point and high vapor pressure, making it an ideal solvent for high-temperature reactions. 4-Ethyl-1-methylpyrrolidin-2-one also has a high dielectric constant, which makes it an effective electrolyte in batteries.
Biochemische Und Physiologische Effekte
4-Ethyl-1-methylpyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals in vitro. 4-Ethyl-1-methylpyrrolidin-2-one has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
4-Ethyl-1-methylpyrrolidin-2-one has several advantages as a solvent and reagent in scientific research. It is a relatively inexpensive and readily available compound that can be easily synthesized. 4-Ethyl-1-methylpyrrolidin-2-one is also a versatile solvent that can dissolve a wide range of organic and inorganic compounds. However, 4-Ethyl-1-methylpyrrolidin-2-one has some limitations, including its potential toxicity and its limited solubility for some compounds.
Zukünftige Richtungen
There are several potential future directions for research involving 4-Ethyl-1-methylpyrrolidin-2-one. One area of interest is the development of new synthetic methods for 4-Ethyl-1-methylpyrrolidin-2-one and its derivatives. Another area of interest is the investigation of 4-Ethyl-1-methylpyrrolidin-2-one's potential therapeutic effects in various disease models. Additionally, the use of 4-Ethyl-1-methylpyrrolidin-2-one as a solvent and electrolyte in energy storage devices, such as batteries and supercapacitors, is an area of active research.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-1-methylpyrrolidin-2-one has a wide range of applications in scientific research. It is commonly used as a solvent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as an electrolyte in batteries and as a reagent in analytical chemistry.
Eigenschaften
CAS-Nummer |
199851-83-7 |
|---|---|
Produktname |
4-Ethyl-1-methylpyrrolidin-2-one |
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
4-ethyl-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-3-6-4-7(9)8(2)5-6/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
RHGSQUDKMGXXHE-UHFFFAOYSA-N |
SMILES |
CCC1CC(=O)N(C1)C |
Kanonische SMILES |
CCC1CC(=O)N(C1)C |
Synonyme |
2-Pyrrolidinone,4-ethyl-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(3-fluorophenoxy)methyl]benzoic Acid](/img/structure/B172564.png)


![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B172569.png)



